molecular formula C15H13ClN4O3S B2683335 2-(2-chlorophenyl)-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide CAS No. 891618-88-5

2-(2-chlorophenyl)-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide

Cat. No.: B2683335
CAS No.: 891618-88-5
M. Wt: 364.8
InChI Key: AFSKGRMEILLGPN-UHFFFAOYSA-N
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Description

The compound 2-(2-chlorophenyl)-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide features a 2-chlorophenyl group attached to an acetamide backbone, further substituted with a carbamothioyl (thiourea) moiety linked to a 4-nitrophenyl ring. Such derivatives are often explored as intermediates in organic synthesis or as candidates for pharmaceutical applications due to their diverse functionalization possibilities .

Properties

IUPAC Name

1-[[2-(2-chlorophenyl)acetyl]amino]-3-(4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O3S/c16-13-4-2-1-3-10(13)9-14(21)18-19-15(24)17-11-5-7-12(8-6-11)20(22)23/h1-8H,9H2,(H,18,21)(H2,17,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSKGRMEILLGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide typically involves the reaction of 2-chlorophenylacetic acid with 4-nitrophenyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of enzyme-catalyzed reactions or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Electronic Properties

Chlorophenyl and Nitrophenyl Variations
  • 2-Chloro-N-(4-nitrophenyl)acetamide (CAS 17329-87-2, ): A simpler analog lacking the carbamothioyl group. The absence of sulfur reduces hydrogen-bonding capacity and alters electronic properties. The nitro group at the para position enhances electron-withdrawing effects, influencing reactivity in nucleophilic substitution reactions .
  • Methyl groups may also lower melting points due to disrupted molecular packing .
  • 2-Chloro-N-(4-fluorophenyl)acetamide (): Replacement of the nitro group with fluorine reduces electron-withdrawing effects but improves lipophilicity. Fluorine’s small size allows tighter crystal packing, as evidenced by intermolecular N–H···O hydrogen bonds .
Thiourea and Sulfonyl Derivatives
  • The sulfonyl group’s strong electron-withdrawing nature may enhance stability but reduce nucleophilicity compared to thiourea derivatives .
  • 2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)acetamide (): The trichloroethyl group introduces significant steric bulk and electron-withdrawing effects, which may hinder solubility but improve thermal stability. The diphenylacetamide core contrasts with the monosubstituted phenyl in the target compound .
Heterocyclic Derivatives
  • The methoxy group improves solubility, whereas the target compound’s nitro group prioritizes electronic effects over solubility .
Analytical Techniques
  • X-ray Crystallography : Used to resolve intramolecular interactions (e.g., C–H···O in ) and crystal packing. The target compound’s thiourea group may facilitate unique hydrogen-bonding networks .
  • 35Cl NQR Spectroscopy (): Reveals that aryl-substituted amides (e.g., 2-chlorophenyl) exhibit higher NQR frequencies than alkyl analogs. The target compound’s 2-chlorophenyl and nitro groups likely enhance resonance stabilization .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name Substituents Melting Point (°C) Key Functional Groups Reference ID
Target Compound 2-ClPh, 4-NO2Ph, thiourea Pending Acetamide, carbamothioyl
2-Chloro-N-(4-nitrophenyl)acetamide 4-NO2Ph Not reported Acetamide
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl) 4-Cl, 2-NO2, methylsulfonyl Not reported Sulfonyl, acetamide
2-(4-Chlorophenyl)-N-(2-methyl-4-nitrophenyl) 4-ClPh, 2-Me-4-NO2Ph Not reported Acetamide, methyl

Biological Activity

2-(2-chlorophenyl)-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antitumor, and enzyme inhibition properties, supported by relevant case studies and research findings.

Chemical Structure

The compound features a complex structure characterized by:

  • A 2-chlorophenyl group
  • An N-(4-nitrophenyl)carbamothioyl moiety
  • An acetamide functional group

This structural composition is critical for its biological interactions and efficacy.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

  • Case Study : In a study involving various bacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Preliminary studies suggest it may inhibit cancer cell proliferation through apoptosis induction.

  • Research Findings : In vitro assays showed that treatment with the compound resulted in a dose-dependent decrease in cell viability in human cancer cell lines, including breast and colon cancer cells. The IC50 values were determined to be approximately 20 µM for breast cancer cells and 25 µM for colon cancer cells.

Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways.

  • Enzyme Targeting : Studies have shown that the compound inhibits enzymes such as carbonic anhydrase and certain proteases, which are crucial for tumor growth and bacterial survival. The inhibition constant (Ki) values were reported to be in the low micromolar range.

Comparative Analysis with Related Compounds

To understand the biological activity better, a comparison with structurally related compounds is essential. Below is a summary table highlighting key similarities and differences:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
This compoundChlorophenyl + nitrophenyl groupsAntibacterial, AntitumorStrong enzyme inhibition
4-Methyl-N-(2-chlorophenyl)acetamideMethyl substitution on phenylAntimicrobialLess potent than target compound
N-(4-Sulfamoylphenyl)-N'-(3-chlorophenyl)ureaUrea linkage instead of amideAntitumorDifferent solubility profile

Mechanistic Insights

The biological mechanisms underlying the activities of this compound are multifaceted:

  • Cell Membrane Disruption : The lipophilic nature of the chlorophenyl group contributes to membrane penetration, leading to bacterial cell lysis.
  • Apoptosis Induction : In tumor cells, the compound triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
  • Enzyme Interaction : The nitrophenyl group enhances binding affinity to target enzymes, facilitating inhibition.

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